Molecular Weight and Lipophilicity vs Analogs
5-Bromo-2-(2-chloroethyl)pyridine exhibits a molecular weight (MW) of 220.49 g/mol, which is 44.45 g/mol higher than its direct 5-chloro analog, 5-chloro-2-(2-chloroethyl)pyridine (MW 176.04 g/mol), and 78.89 g/mol higher than the non-brominated 2-(2-chloroethyl)pyridine (MW 141.6 g/mol) . This mass increase is a direct consequence of bromine substitution. Computational predictions indicate a corresponding increase in lipophilicity, with an estimated XLogP3 of approximately 3.7, compared to lower values for the chloro analog . The higher molecular weight and lipophilicity of the bromo-derivative directly influence its membrane permeability and its behavior in reverse-phase chromatographic purification, which are critical parameters in lead optimization [1].
est. XLogP3 ~3.7
| Evidence Dimension | Molecular Weight & Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 220.49 g/mol; est. XLogP3: ~3.7 |
| Comparator Or Baseline | 5-Chloro-2-(2-chloroethyl)pyridine (MW: 176.04 g/mol); 2-(2-Chloroethyl)pyridine (MW: 141.6 g/mol) |
| Quantified Difference | Target is +44.45 g/mol and +78.89 g/mol heavier; predicted lipophilicity is higher due to bromine. |
| Conditions | Theoretical and computational prediction based on chemical structure. |
Why This Matters
The distinct physicochemical profile directly influences downstream properties such as membrane permeability and solubility, making it a more suitable building block for optimizing CNS or intracellular-targeting candidates.
- [1] PMC. (2012). Table 1: Cytotoxic Activity of Pyridine Derivatives. Molecules, 17(4), 3933-3944. View Source
